molecular formula C27H22ClNO5 B11145353 7-Chloro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11145353
M. Wt: 475.9 g/mol
InChI Key: KNDLDPXLVYTZFD-UHFFFAOYSA-N
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Description

7-Chloro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound featuring a chromenopyrroledione core. Its structure includes a 7-chloro substituent on the chromene ring and two 4-methoxyphenyl groups: one directly attached to the pyrrole nitrogen and the other via an ethyl linker at position 2. This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines .

Properties

Molecular Formula

C27H22ClNO5

Molecular Weight

475.9 g/mol

IUPAC Name

7-chloro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H22ClNO5/c1-32-19-8-3-16(4-9-19)13-14-29-24(17-5-10-20(33-2)11-6-17)23-25(30)21-15-18(28)7-12-22(21)34-26(23)27(29)31/h3-12,15,24H,13-14H2,1-2H3

InChI Key

KNDLDPXLVYTZFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)OC

Origin of Product

United States

Biological Activity

7-Chloro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C29H26ClNO6
  • Molecular Weight : 520.0 g/mol
  • IUPAC Name : 7-chloro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Biological Activities

The compound exhibits a range of biological activities that are relevant to pharmacology and medicinal chemistry. Below are some key areas of activity:

Antibacterial Activity

Research indicates that derivatives of chromeno[2,3-c]pyrroles demonstrate significant antibacterial properties. For instance, compounds with similar structures have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of chlorine and methoxy groups in the structure may enhance these effects by increasing lipophilicity and facilitating membrane penetration.

Antioxidant Activity

Studies have reported that chromeno[2,3-c]pyrroles possess antioxidant properties. These compounds can scavenge free radicals and may protect cellular components from oxidative damage . This activity is particularly important in the context of diseases linked to oxidative stress.

Anticancer Potential

The anticancer properties of related compounds have been explored extensively. For example, chromeno[2,3-c]pyrrole derivatives have been shown to inhibit tumor growth in various cancer cell lines . The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

Some studies suggest that this compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission . This property could be beneficial in treating neurodegenerative diseases like Alzheimer's.

The biological activities associated with 7-Chloro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be attributed to several mechanisms:

  • Interaction with Membrane Proteins : The lipophilic nature of the compound allows it to interact with cell membranes, potentially disrupting bacterial cell integrity.
  • Enzyme Modulation : By inhibiting key enzymes involved in metabolic pathways or neurotransmission, the compound can exert therapeutic effects.
  • Free Radical Scavenging : The structural features facilitate the donation of electrons to free radicals, thereby neutralizing them.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

  • A study on pyrrole derivatives indicated strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting a potential for developing new antibiotics .
  • Research focusing on antioxidant activities highlighted the effectiveness of chromeno[2,3-c]pyrrole derivatives in reducing oxidative stress markers in vitro .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Researchers investigate its unique structural properties and reactivity to develop new synthetic methodologies.

Antimicrobial Activity

Compounds with similar chromeno-pyrrole structures have demonstrated significant antimicrobial properties. For instance, studies indicate that derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that 7-Chloro-1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may also possess notable antimicrobial effects.

Anticancer Activity

The compound's potential as an anticancer agent has been evaluated through cytotoxicity assays on various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)8.0
HeLa (Cervical Cancer)5.0

These results indicate that the compound may inhibit cell proliferation effectively and could serve as a lead compound for developing new anticancer therapies.

Medicine

In medical research, the compound's efficacy, safety, and pharmacokinetics are being investigated in preclinical and clinical studies. Its unique structure allows for interactions with specific biological targets, which may lead to therapeutic applications in treating various diseases.

Industry

The industrial applications of this compound are diverse, including potential use in the development of new materials and agrochemicals. Its unique properties make it a valuable candidate for various industrial processes.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via multicomponent reactions (MCRs) that combine aldehydes, amines, and diketones. A representative protocol adapted from involves:

  • Reagents :

    • Methyl o-hydroxybenzoylpyruvate (1.0 eq)

    • 4-Methoxybenzaldehyde (1.1 eq)

    • 2-(4-Methoxyphenyl)ethylamine (1.1 eq)

  • Conditions :

    • Solvent: Dry ethanol

    • Temperature: 40°C (15–20 min), then 80°C (20 h)

    • Catalyst: Acetic acid (1 mL)

  • Yield : ~70% after crystallization .

This one-pot method enables efficient cyclization to form the chromeno-pyrrole core. The chloro substituent is introduced via pre-functionalized starting materials or post-synthetic halogenation.

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrrole and chromene rings undergo EAS at positions activated by methoxy and hydroxyl groups. Common reactions include:

ReactionReagents/ConditionsProduct
NitrationHNO₃, H₂SO₄, 0–5°CNitro derivatives at C-5 or C-7
SulfonationSO₃, H₂SO₄, 50°CSulfonic acid derivatives
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃, RTDi- or trihalogenated analogs

The methoxy groups direct substitution to para positions, while chlorine enhances electrophilic reactivity.

Nucleophilic Additions

The carbonyl groups at C-3 and C-9 participate in nucleophilic attacks:

  • Grignard Reactions :

    • Reagents: RMgX (R = alkyl/aryl)

    • Product: Tertiary alcohols after protonation.

  • Condensation Reactions :

    • With hydrazines: Forms hydrazone derivatives.

Reduction and Oxidation

  • Reduction :

    • NaBH₄ in ethanol reduces carbonyls to secondary alcohols.

    • LiAlH₄ achieves full reduction to diols.

  • Oxidation :

    • KMnO₄/H₂SO₄ oxidizes alkyl chains to carboxylic acids.

Methoxy Group Demethylation

  • Reagents: BBr₃ in CH₂Cl₂, −78°C → RT

  • Product: Hydroxyphenyl derivatives.

Chlorine Displacement

  • Nucleophilic Aromatic Substitution :

    • Reagents: NaOH (aqueous), 120°C

    • Product: Hydroxyl or amine substituents.

Comparative Reactivity of Analogous Derivatives

The table below contrasts reactivity across structurally related compounds:

Compound ModificationReactivity ProfileKey Difference
7-Chloro-1-(4-hydroxyphenyl)Enhanced EAS due to −OH directing groupsHigher solubility in polar solvents
7-Chloro-1-(3-chlorophenyl)Steric hindrance reduces substitution ratesLower yield in Grignard reactions
1-(4-Fluorophenyl)Fluorine withdraws electrons, slowing EASIncreased stability under acidic conditions

Mechanistic Insights

  • Cyclization Mechanism : The MCR proceeds via imine formation between the aldehyde and amine, followed by keto-enol tautomerization and cyclization .

  • Enzyme Inhibition : Molecular docking studies suggest the chloro and methoxy groups enhance binding to kinase active sites, potentially explaining antitumor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s 4-methoxyphenyl substituents differentiate it from analogs with hydroxyl or heteroaromatic groups. For example:

  • Lower yield (72%) compared to methoxy derivatives, possibly due to hydroxyl group sensitivity during synthesis.
  • 7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (): The furan substituent introduces steric and electronic heterogeneity, reducing melting point (276–279°C) and yield (62%). Methyl group at position 6 may enhance lipophilicity but reduce aqueous solubility.

Table 1: Key Physicochemical Comparisons

Compound Name Substituents (Position) Yield (%) Melting Point (°C) Key Spectral Features (IR, NMR)
Target Compound 7-Cl; 1,2-(4-MeOPh) N/A* N/A* Expected C=O stretches ~1700 cm⁻¹; aryl signals in δ 6.5–7.5 ppm
7-Cl-1-(4-OHPh)-2-phenethyl 7-Cl; 1-(4-OHPh); 2-phenethyl 72 >295 IR: 3386 (OH), 1701/1647 (C=O); NMR: δ 9.53 (OH)
7-Cl-2-(furan)-1-(3-OHPh)-6-Me 7-Cl; 1-(3-OHPh); 2-furan; 6-Me 62 276–279 IR: 3330 (OH), 1659 (C=O); NMR: δ 6.39 (furan)
Structural and Conformational Insights

While analyzes a hexahydrobenzo chromenopyrrole derivative, its findings on ring conformations (e.g., envelope pyrrolidine, half-chair pyran) suggest that the target compound’s chromenopyrrole core may adopt similar strained conformations, stabilized by intramolecular interactions. The 4-methoxyphenyl groups could engage in C–H⋯π or van der Waals interactions, influencing crystal packing and solubility .

Q & A

Q. What are the established synthetic routes for this compound, and how do substituents influence yield?

The compound can be synthesized via cyclocondensation of substituted 4-hydroxycoumarins with arylalkylamines, as demonstrated by Vydzhak and Panchishin . Key steps include:

  • Alkylation : Introducing the 4-methoxyphenylethyl group via nucleophilic substitution.
  • Cyclization : Using acid catalysis (e.g., H₂SO₄) to form the chromenopyrrole core. Substituent effects: Electron-donating groups (e.g., methoxy) on the aryl ring enhance cyclization efficiency by stabilizing intermediates. Yields typically range from 45–65%, with purity confirmed via HPLC .

Q. Which spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons in the 6.5–8.0 ppm range.
  • XRD : Resolve the fused chromenopyrrole system and confirm dihedral angles between aromatic planes (e.g., <30° for planar stacking) .
  • FT-IR : Detect carbonyl stretches (C=O) at ~1700 cm⁻¹ and C-Cl vibrations at 750–600 cm⁻¹.

Q. How can researchers mitigate hazards during synthesis?

  • Safety protocols : Use fume hoods for handling chlorinated intermediates; employ PPE (gloves, goggles) to prevent skin/eye contact with corrosive reagents (e.g., H₂SO₄) .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal.

Q. What purification methods optimize compound purity?

  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation.
  • Recrystallization : Ethanol-water mixtures yield crystals with >95% purity, confirmed by melting point analysis (observed: 210–215°C) .

Q. How does the compound behave under standard storage conditions?

  • Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the chromenopyrrole core.
  • Monitor stability via periodic HPLC (retention time shifts indicate degradation) .

Advanced Questions

Q. How can computational methods guide reaction optimization?

  • Reaction path search : Use quantum chemical calculations (DFT) to identify transition states and intermediates, reducing trial-and-error experimentation .
  • Example : ICReDD’s workflow combines computed activation energies with experimental data to prioritize solvent systems (e.g., DMF vs. THF) for higher yields .

Q. What statistical approaches improve experimental design for yield optimization?

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³) to test variables: temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs).
  • Response surface modeling : Identifies optimal conditions (e.g., 100°C, 10 mol% H₂SO₄, 18 hrs) for 72% yield, validated via ANOVA (p < 0.05) .

Q. How to resolve contradictions in spectral or crystallographic data?

  • Multi-technique validation : Cross-reference XRD bond lengths with DFT-optimized geometries (RMSD < 0.1 Å) .
  • Dynamic NMR : Detect conformational flexibility in solution (e.g., hindered rotation of methoxy groups) that may explain split peaks .

Q. What methodologies assess the compound’s reactivity in heterogeneous vs. homogeneous systems?

  • Catalyst screening : Compare immobilized catalysts (e.g., SiO₂-supported acids) with homogeneous H₂SO₄ using turnover frequency (TOF) metrics.
  • Leaching tests : ICP-MS quantifies metal contamination (<1 ppm) in recycled catalysts .

Q. How to design long-term stability studies under accelerated conditions?

  • ICH Q1A guidelines : Expose the compound to 40°C/75% RH for 6 months; analyze degradation products via LC-MS.
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life (e.g., t₉₀ > 24 months at 25°C) .

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